(5,5-Dimethyloxan-2-yl)methanesulfonyl chloride
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Overview
Description
(5,5-Dimethyloxan-2-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C8H15ClO3S and a molecular weight of 226.72 g/mol . It is also known by its IUPAC name, (5,5-dimethyltetrahydro-2H-pyran-2-yl)methanesulfonyl chloride . This compound is typically used in organic synthesis and various chemical reactions due to its reactive sulfonyl chloride group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,5-Dimethyloxan-2-yl)methanesulfonyl chloride typically involves the reaction of (5,5-dimethyloxan-2-yl)methanol with a sulfonyl chloride reagent under controlled conditions . The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity . The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Chemical Reactions Analysis
Types of Reactions
(5,5-Dimethyloxan-2-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: It can also undergo oxidation to form sulfonic acids under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride
Oxidizing Agents: Strong oxidizers like potassium permanganate or chromium trioxide
Major Products Formed
Sulfonamides: Formed by the reaction with amines
Sulfonate Esters: Formed by the reaction with alcohols
Sulfonate Thioesters: Formed by the reaction with thiols
Sulfonic Acids: Formed by oxidation reactions
Scientific Research Applications
(5,5-Dimethyloxan-2-yl)methanesulfonyl chloride has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a reagent for introducing the sulfonyl chloride group into organic molecules.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: Utilized in the preparation of functionalized polymers and materials with specific properties.
Biological Studies: Used in the modification of biomolecules for studying their structure and function.
Mechanism of Action
The mechanism of action of (5,5-Dimethyloxan-2-yl)methanesulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form various derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparison with Similar Compounds
Similar Compounds
- (5,5-Dimethyloxan-2-yl)methanesulfonyl fluoride
- (5,5-Dimethyloxan-2-yl)methanesulfonyl bromide
- (5,5-Dimethyloxan-2-yl)methanesulfonyl iodide
Uniqueness
(5,5-Dimethyloxan-2-yl)methanesulfonyl chloride is unique due to its specific reactivity and stability compared to its halogenated counterparts . The chloride group provides a good balance between reactivity and stability, making it a versatile reagent in various chemical transformations .
Properties
IUPAC Name |
(5,5-dimethyloxan-2-yl)methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClO3S/c1-8(2)4-3-7(12-6-8)5-13(9,10)11/h7H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPCRQQWASRMGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(OC1)CS(=O)(=O)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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